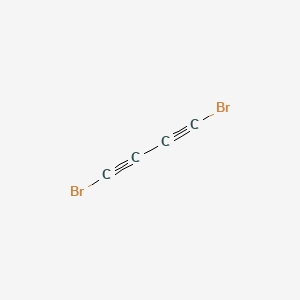![molecular formula C6H8ClF3O2S B12095064 Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound with the molecular formula C6H8ClF3O2S. This compound is notable for its unique combination of chlorine, fluorine, and sulfur atoms, which impart distinct chemical properties. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate typically involves the reaction of ethyl bromoacetate with 1-chloro-2,2,2-trifluoroethanethiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5O2CCH2Br+CF3CH2SCl→C2H5O2CCH2SCF3CH2Cl+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines and thiols.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as a solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Major Products:
Substitution: Ethyl [(1-amino-2,2,2-trifluoroethyl)thio]acetate.
Oxidation: Ethyl [(1-chloro-2,2,2-trifluoroethyl)sulfinyl]acetate.
Reduction: Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors that interact with sulfur-containing compounds.
Biological Studies: It is employed in studies investigating the biological activity of organosulfur compounds, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
Wirkmechanismus
The mechanism by which Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate exerts its effects is largely dependent on its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate can be compared with other similar compounds, such as:
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]propionate: Similar structure but with a propionate ester group, which may alter its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl [(1-bromo-2,2,2-trifluoroethyl)thio]acetate: The bromo analog, which may exhibit different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and sulfur atoms, which confer distinct chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H8ClF3O2S |
|---|---|
Molekulargewicht |
236.64 g/mol |
IUPAC-Name |
ethyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-2-12-4(11)3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
InChI-Schlüssel |
NKPCTBBKBNCBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)




![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)



![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)
![1-[2-(Pyridin-2-ylmethyl)phenyl]ethan-1-one](/img/structure/B12095042.png)


